4-O-Benzyl-L-rhamnal

Description

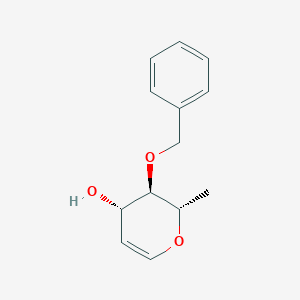

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S)-2-methyl-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIBWTYMFFSTBY-DRZSPHRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C=CO1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C=CO1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370469 | |

| Record name | 4-O-Benzyl-L-rhamnal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117249-16-8 | |

| Record name | 4-O-Benzyl-L-rhamnal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-O-Benzyl-L-rhamnal

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-O-Benzyl-L-rhamnal is a valuable chiral building block and a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in modern organic chemistry. By delving into the causality behind experimental choices and providing detailed protocols, this document aims to equip researchers with the practical knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of 4-O-Benzyl-L-rhamnal

L-Rhamnose, a naturally occurring 6-deoxy-L-mannose, is a constituent of many plant glycosides and bacterial polysaccharides.[1] Its derivatives, particularly glycal forms, are powerful synthons in carbohydrate chemistry. 4-O-Benzyl-L-rhamnal, a protected form of L-rhamnal, offers a unique combination of a reactive glycal double bond and a stable benzyl ether protecting group at the C4 position. This strategic placement of the benzyl group allows for selective manipulation of other hydroxyl groups and directs the stereochemical outcome of glycosylation reactions, making it an indispensable tool in the synthesis of biologically active molecules.

This guide will explore the fundamental chemical characteristics of 4-O-Benzyl-L-rhamnal, provide detailed methodologies for its preparation, and elucidate its reactivity profile, with a focus on its application as a glycosyl donor.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-O-Benzyl-L-rhamnal is paramount for its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 117249-16-8 | [2] |

| Molecular Formula | C₁₃H₁₆O₃ | [2] |

| Molecular Weight | 220.27 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 111-113 °C | [2] |

| Boiling Point | 352.6 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. | General chemical knowledge |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | [1], General chemical knowledge |

Synthesis of 4-O-Benzyl-L-rhamnal: A Step-by-Step Protocol

Workflow for the Synthesis of 4-O-Benzyl-L-rhamnal:

Sources

Introduction: The Significance of Glycals and Protecting Groups

An In-depth Technical Guide to 4-O-Benzyl-L-rhamnal: Structure, Stereochemistry, and Synthetic Strategies

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the field of carbohydrate chemistry. It provides an in-depth exploration of 4-O-Benzyl-L-rhamnal, a versatile glycal building block, with a focus on its structural intricacies, stereochemical properties, and synthetic accessibility. The content herein is synthesized from established chemical principles and authoritative literature to ensure scientific integrity and practical utility.

Glycals are cyclic enol ether derivatives of sugars, characterized by a double bond between carbons 1 and 2 of the pyranose ring. This feature renders them exceptionally useful synthetic intermediates, as the electron-rich double bond is primed for a variety of stereoselective transformations, including electrophilic additions, epoxidations, and rearrangements. L-Rhamnal, derived from the naturally abundant L-rhamnose, is a key chiron for the synthesis of L-deoxysugars, which are integral components of numerous bioactive natural products, including antibiotics and anticancer agents.

The utility of any carbohydrate building block is contingent upon precise control of its reactive hydroxyl groups. This is achieved through the strategic use of protecting groups. The benzyl (Bn) ether is a cornerstone of carbohydrate synthesis, prized for its robustness across a wide spectrum of reaction conditions and its facile removal under neutral conditions via catalytic hydrogenolysis.[1] In 4-O-Benzyl-L-rhamnal, the placement of this bulky, stable group at the C4 position serves not only to mask the hydroxyl group but also to exert significant stereodirecting influence on adjacent positions, thereby enhancing its value in complex synthetic campaigns.

Part 1: Structural Elucidation and Stereochemistry

The structural foundation of 4-O-Benzyl-L-rhamnal is a dihydropyran ring derived from L-rhamnose. A thorough understanding of its stereochemistry and conformational preference is critical for predicting and controlling its reactivity.

Core Structure and Stereochemical Assignment

-

Systematic Name: 1,5-anhydro-2,6-dideoxy-4-O-(phenylmethyl)-L-arabino-hex-1-enitol

-

Molecular Formula: C₁₃H₁₆O₃

-

Key Structural Features:

-

Glycal Moiety: A C1-C2 double bond within the six-membered ring.

-

6-Deoxy Nature: A methyl group at C5 instead of a hydroxymethyl group, characteristic of rhamnose.

-

L-Configuration: The stereochemistry is defined relative to L-glyceraldehyde, with the C5 methyl group serving as the primary stereochemical determinant for the L-series.

-

Stereocenters: The molecule possesses three chiral centers at C3, C4, and C5, with the following relative configurations:

-

The C3 hydroxyl group and the C4 benzyloxy group are trans to each other.

-

The C4 benzyloxy group and the C5 methyl group are cis to each other.

-

-

Conformational Analysis

Like its parent sugar, the dihydropyran ring of L-rhamnal derivatives preferentially adopts a half-chair conformation. For L-rhamnose derivatives, the ¹C₄ conformation is typically favored.[2] In this conformation, the bulky C5-methyl group occupies a pseudo-equatorial position, minimizing steric strain.

The conformation can be experimentally verified using ¹H NMR spectroscopy by analyzing the coupling constants between adjacent protons. For instance, a large diaxial coupling constant (typically 8-10 Hz) between H-4 and H-5 (J₄,₅) would provide strong evidence for the ¹C₄ half-chair, where both protons are in pseudo-axial orientations.[2][3] The presence of the bulky 4-O-benzyl group reinforces this conformational preference.

Part 2: Synthesis of 4-O-Benzyl-L-rhamnal

The synthesis of 4-O-Benzyl-L-rhamnal from the inexpensive starting material L-rhamnose requires a carefully planned sequence of protection and functional group manipulation. A direct, selective benzylation of the L-rhamnal diol is challenging due to the similar reactivity of the C3 and C4 hydroxyls. Therefore, a robust and logical multi-step synthesis is employed, leveraging orthogonal protecting groups to achieve the desired regioselectivity.

Proposed Synthetic Workflow

The most logical and field-proven approach involves the initial preparation of a common glycal intermediate, followed by a protection-deprotection sequence to isolate the C4 hydroxyl for benzylation.

Caption: Synthetic workflow for 4-O-Benzyl-L-rhamnal.

Detailed Experimental Protocol

Step A: Preparation of 3,4-di-O-acetyl-L-rhamnal This procedure is adapted from established methods for glycal synthesis.[4][5]

-

Peracetylation: L-rhamnose is treated with excess acetic anhydride in pyridine to protect all hydroxyl groups.

-

Anomeric Bromide Formation: The resulting tetra-O-acetyl-L-rhamnose is dissolved in acetic acid and treated with HBr to form the thermodynamically stable glycosyl bromide.

-

Reductive Elimination: The crude bromide is dissolved in a mixture of acetic acid and water. Zinc dust and sodium acetate are added portion-wise while maintaining a low temperature. The zinc facilitates a reductive elimination of the anomeric bromide and the C2-acetate, forming the C1-C2 double bond.

-

Purification: After aqueous workup, the product, 3,4-di-O-acetyl-L-rhamnal, is purified by silica gel chromatography.

Step B: Selective Protection of the C3-Hydroxyl

-

Deacetylation: 3,4-di-O-acetyl-L-rhamnal is dissolved in dry methanol and treated with a catalytic amount of potassium carbonate. The reaction is monitored by TLC until the starting material is consumed, yielding the L-rhamnal diol.

-

Regioselective Silylation: The crude diol is dissolved in dry DMF. Imidazole and tert-butyldimethylsilyl chloride (TBSCl) are added. The C3-OH is kinetically favored for silylation over the more sterically hindered C4-OH, yielding 3-O-TBS-L-rhamnal as the major product after purification.

Step C: Benzylation of C4-OH and Final Deprotection

-

Benzylation: The purified 3-O-TBS-L-rhamnal is dissolved in dry THF and cooled to 0 °C. Sodium hydride (NaH) is added, followed by benzyl bromide (BnBr). The reaction is allowed to warm to room temperature. The alkoxide formed at C4 acts as a nucleophile to displace the bromide, forming the benzyl ether.[6]

-

Desilylation: The crude product is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) is added. TBAF selectively cleaves the silicon-oxygen bond, liberating the C3-hydroxyl.

-

Final Purification: Following an aqueous workup, the final product, 4-O-Benzyl-L-rhamnal, is purified by column chromatography to yield a white crystalline solid.[7]

Part 3: Reactivity and Synthetic Applications

4-O-Benzyl-L-rhamnal is a versatile substrate for constructing complex oligosaccharides and natural products. Its reactivity is dominated by the nucleophilic double bond and the free C3-hydroxyl group.

Key Reactions of the Glycal Moiety

Caption: Key reaction pathways of the glycal double bond.

-

Ferrier Rearrangement: This is a powerful C-glycoside forming reaction. When 4-O-Benzyl-L-rhamnal is treated with an alcohol or other nucleophile in the presence of a Lewis acid like SnCl₄ or BF₃·OEt₂, an allylic rearrangement occurs.[8] This process typically involves the formation of an allyloxycarbenium ion intermediate, which is then attacked by the nucleophile at the anomeric center to yield 2,3-unsaturated glycosides.[8][9] The stereochemical outcome is often highly predictable.

-

Electrophilic Addition: The double bond readily reacts with electrophiles such as N-iodosuccinimide (NIS) or Br₂. The addition proceeds via a cyclic halonium ion intermediate, which is opened by a nucleophile. The stereochemistry of the product is dictated by the approach of the electrophile from the less hindered face of the glycal and subsequent trans-diaxial opening of the intermediate.

-

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) will epoxidize the double bond. The epoxide forms preferentially on the α-face, away from the axial C4-benzyloxy group in the preferred ¹C₄ conformation. These epoxides are valuable intermediates for synthesizing 2-amino or 2-azido sugars.

Part 4: Spectroscopic and Physical Data

Accurate characterization is essential for confirming the structure and purity of 4-O-Benzyl-L-rhamnal. The following data represents typical expected values.

| Property | Value / Description |

| Appearance | White crystalline powder[7] |

| Melting Point | 111-113 °C[7] |

| Molecular Weight | 220.27 g/mol |

| ¹H NMR (CDCl₃) | δ (ppm): ~6.3 (dd, H-1), ~4.8 (dd, H-2), 7.2-7.4 (m, 5H, Ar-H), ~4.9 & 4.7 (2d, 2H, -OCH₂Ph), ~4.2 (m, H-3), ~3.8 (m, H-4), ~4.0 (dq, H-5), ~1.3 (d, 3H, C6-H₃). |

| ¹³C NMR (CDCl₃) | δ (ppm): ~145 (C-1), ~100 (C-2), ~138 (Ar C-ipso), ~128.5-127.5 (Ar C-H), ~75-80 (C-4, C-5), ~70-75 (C-3, -OCH₂Ph), ~17 (C-6). |

| FT-IR (KBr) | ν (cm⁻¹): ~3400 (br, O-H), ~3030 (Ar C-H), ~2970 (Alkyl C-H), ~1645 (C=C), ~1100-1000 (C-O). |

Note on NMR Data: The benzylic methylene protons (-OCH₂Ph) are diastereotopic and are expected to appear as two distinct doublets (an AB quartet).[6] The exact chemical shifts and coupling constants can vary slightly based on solvent and concentration.

Conclusion

4-O-Benzyl-L-rhamnal stands as a high-value intermediate in modern synthetic organic chemistry. Its well-defined stereochemistry and conformation, coupled with the robust C4-benzyl protecting group, provide a reliable platform for the stereocontrolled synthesis of L-deoxysugars. The synthetic route, while requiring multiple steps, is logical and relies on high-yielding, well-understood reactions. The predictable reactivity of its glycal double bond and the availability of the C3-hydroxyl for further functionalization ensure its continued application in the pursuit of novel therapeutics and complex molecular architectures.

References

-

Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl₄. ACS Publications. Available from: [Link]

-

Matin, M. M., et al. (2017). Design and synthesis of benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives as antimicrobial agents. Current Chemistry Letters, 6, 33-36. Available from: [Link]

-

Uddin, M. J., et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Orbital: The Electronic Journal of Chemistry, 13(3), 250-258. Available from: [Link]

-

Nakamura, S., et al. (2007). Analysis of Benzylation Products of (+)-Catechin. HETEROCYCLES, 73, 451-460. Available from: [Link]

-

Matin, M. M., et al. (2017). Design and synthesis of benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives as antimicrobial agents. Growing Science. Available from: [Link]

-

Stewart, J. D., & Williams, R. M. (2009). An efficient and cost-effective preparation of di-O-acetyl-D-rhamnal. Tetrahedron Letters, 50(44), 6066-6068. Available from: [Link]

-

4-O-Benzyl-L-rhamnal. LookChem. Available from: [Link]

-

A Convenient and Efficient Synthesis of Glycals by Zinc Nanoparticles - Supporting Information. Available from: [Link]

-

Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. Organic Letters. Available from: [Link]

-

Benzyl group. Wikipedia. Available from: [Link]

Sources

- 1. Benzyl group - Wikipedia [en.wikipedia.org]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. An efficient and cost-effective preparation of di-O-acetyl-D-rhamnal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. lookchem.com [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-O-Benzyl-L-rhamnal: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-O-Benzyl-L-rhamnal in Carbohydrate Chemistry

4-O-Benzyl-L-rhamnal is a protected derivative of L-rhamnal, a glycal of the deoxy sugar L-rhamnose. In the landscape of synthetic carbohydrate chemistry, protected glycals like 4-O-Benzyl-L-rhamnal are pivotal intermediates. Their inherent reactivity, stemming from the endocyclic double bond, makes them versatile building blocks for the synthesis of a wide array of complex carbohydrates and glycoconjugates. The benzyl ether at the C-4 position offers robust protection during various chemical transformations, yet it can be selectively removed under mild conditions, a critical feature in multistep synthetic strategies. This guide provides a comprehensive overview of the synthesis, detailed characterization, and potential applications of 4-O-Benzyl-L-rhamnal, serving as a vital resource for researchers in the field.

Physicochemical and Structural Data

A thorough understanding of the fundamental properties of 4-O-Benzyl-L-rhamnal is essential for its effective use in research and development. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 117249-16-8 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 111-113 °C | [1] |

| Exact Mass | 220.109944368 | [1] |

Below is a diagram illustrating the chemical structure of 4-O-Benzyl-L-rhamnal.

Caption: Chemical structure of 4-O-Benzyl-L-rhamnal.

Synthesis of 4-O-Benzyl-L-rhamnal: A Step-by-Step Protocol

The synthesis of 4-O-Benzyl-L-rhamnal typically starts from the readily available L-rhamnose. The procedure involves the protection of the hydroxyl groups, followed by the formation of the glycal. A common synthetic route involves the initial per-acetylation of L-rhamnose, followed by the formation of the glycosyl bromide, and finally, a reductive elimination to yield the glycal, which is then selectively benzylated.

A frequently employed synthetic strategy involves the preparation of a di-O-acetyl-L-rhamnal intermediate. This intermediate can then be selectively de-acetylated and subsequently benzylated at the C-4 position.

Experimental Protocol: Synthesis of 3,4-Di-O-acetyl-L-rhamnal

This protocol is a representative procedure for the synthesis of a key intermediate, 3,4-Di-O-acetyl-L-rhamnal, which can be further modified to yield 4-O-Benzyl-L-rhamnal.

-

Preparation of the Glycopyranosyl Bromide: The starting material, per-O-acetylated L-rhamnose, is converted to the corresponding glycopyranosyl bromide.

-

Formation of the Glycal: The glycopyranosyl bromide (1.0 mmol) is dissolved in tetrahydrofuran (4 mL).

-

Addition of Reagents: The solution is cooled to 0°C, and sodium acetate trihydrate (6.0 mmol) or triethylamine hydrochloride (6.0 mmol), acetic acid (0.4 ml), and zinc nanoparticles (2.0 mmol) are added.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is extracted with ethyl acetate. The organic phase is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to afford the pure 3,4-Di-O-acetyl-L-rhamnal.[3]

Subsequent Benzylation: The obtained 3,4-Di-O-acetyl-L-rhamnal can then be selectively de-acetylated at the C-4 position followed by benzylation using benzyl bromide in the presence of a suitable base like sodium hydride to yield 4-O-Benzyl-L-rhamnal.

Caption: Synthetic workflow for 4-O-Benzyl-L-rhamnal.

Comprehensive Characterization Data

Detailed spectroscopic analysis is paramount for the unambiguous identification and quality control of 4-O-Benzyl-L-rhamnal. Below are the expected characterization data based on the analysis of closely related structures and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-O-Benzyl-L-rhamnal is expected to show characteristic signals for the protons of the dihydropyran ring, the methyl group, the benzyl group, and the hydroxyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

It is important to note that specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For 4-O-Benzyl-L-rhamnal, the expected molecular ion peak [M]+ would be observed at m/z 220.11. Common fragmentation patterns would involve the loss of the benzyl group (C₇H₇, 91 Da) or cleavage of the dihydropyran ring.

Optical Rotation

As a chiral molecule, 4-O-Benzyl-L-rhamnal is optically active, meaning it rotates the plane of polarized light. The specific rotation is a characteristic physical property of a chiral compound and is a measure of its purity. The value is dependent on the temperature, the wavelength of the light used, the solvent, and the concentration.[4][5][6]

Applications in Research and Drug Development

The unique structural features of 4-O-Benzyl-L-rhamnal make it a valuable precursor in the synthesis of various biologically active molecules.

-

Oligosaccharide Synthesis: It serves as a key building block for the synthesis of complex oligosaccharides that are components of bacterial cell walls, which are important targets for the development of novel antibiotics and vaccines.[7]

-

Glycoconjugate Chemistry: This compound can be used to synthesize glycoconjugates, where the carbohydrate moiety is attached to proteins or lipids. These molecules play crucial roles in cellular recognition, signaling, and immune responses.

-

Natural Product Synthesis: Many natural products with important pharmacological activities contain rhamnose or its derivatives. 4-O-Benzyl-L-rhamnal can be a crucial intermediate in the total synthesis of such natural products.

Conclusion

4-O-Benzyl-L-rhamnal is a cornerstone intermediate in modern carbohydrate chemistry. Its well-defined structure and versatile reactivity provide a reliable platform for the construction of complex carbohydrate-containing molecules. This guide has provided a detailed overview of its synthesis, comprehensive characterization data, and significant applications, underscoring its importance for researchers in organic synthesis, medicinal chemistry, and drug discovery. The protocols and data presented herein are intended to facilitate the effective utilization of this valuable synthetic building block.

References

-

Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 55(40), 12228-12232. [Link]

-

Rahman, M. M., et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Orbital: The Electronic Journal of Chemistry, 13(3), 250-258. [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

LookChem. (n.d.). 4-O-Benzyl-L-rhamnal. Retrieved from [Link]

-

Matin, M. M., et al. (2017). Design and synthesis of benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives as antimicrobial agents. Current Chemistry Letters, 6(1), 31-40. [Link]

-

Alfredson, A. J., & Binkley, R. W. (1973). Synthesis of 2-O-, 3-O-, and 4-O-β-D-Glucopyranosyl-L-rhamnose, and of 2-O-β-D-Galactopyranosyl-L-rhamnose. Carbohydrate Research, 29(1), 1-10. [Link]

-

Pendrill, R., et al. (2014). Methyl 4-O-benzyl-α-l-rhamnopyranoside. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o561. [Link]

-

Matin, M. M., et al. (2017). Design and synthesis of benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives as antimicrobial agents. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). A Convenient and Efficient Synthesis of Glycals by Zinc Nanoparticles - Supporting Information. [Link]

-

Claborn, K., Isborn, C., Kaminsky, W., & Kahr, B. (2008). Optical rotation of achiral compounds. Angewandte Chemie International Edition in English, 47(31), 5706–5717. [Link]

-

ResearchGate. (n.d.). Chemical structure of 4-O-(α-L-ramnopyranosyloxy)-benzyl (GMG) (63),... [Link]

-

Pendrill, R., et al. (2014). Methyl 4-O-benzyl-α-l-rhamnopyranoside. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o561. [Link]

-

Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. [Link]

-

Wang, L., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. Molecules, 27(16), 5345. [Link]

Sources

Whitepaper: A Strategic Synthesis of 4-O-Benzyl-L-rhamnal from L-Rhamnose

An In-depth Technical Guide for Drug Development Professionals

Abstract

Glycals, cyclic enol ether derivatives of sugars, are exceptionally versatile chiral building blocks in modern medicinal chemistry and natural product synthesis.[1] Their inherent reactivity, stemming from the double bond between carbons 1 and 2, allows for a wide array of chemical transformations, including electrophilic additions and use as glycosylation donors.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust and strategic multi-step synthesis of 4-O-Benzyl-L-rhamnal, a valuable intermediate, starting from the readily available chiral precursor, L-rhamnose. The narrative emphasizes the causality behind experimental choices, focusing on a robust protecting group strategy to navigate the regioselective functionalization of L-rhamnose's multiple hydroxyl groups. Each protocol is presented as a self-validating system, grounded in established principles of carbohydrate chemistry, to ensure reproducibility for researchers, scientists, and drug development professionals.

Introduction

The Significance of Glycals in Synthesis

The synthesis of complex carbohydrates and carbohydrate-containing molecules is a cornerstone of drug discovery. Glycals are pivotal in this field due to the enhanced reactivity conferred by their endocyclic double bond.[3] This feature facilitates the stereoselective introduction of various functional groups at the C1 and C2 positions, making them ideal precursors for synthesizing 2-deoxysugars, C-glycosides, and complex oligosaccharides—moieties frequently found in biologically active natural products.[2][4] The classic method for glycal synthesis, the Fischer-Zach reaction, involves the reductive elimination of an acylated glycosyl bromide, a testament to the enduring utility of this class of molecules since their discovery.

L-Rhamnose: An Invaluable Chiral Pool Precursor

L-rhamnose (6-deoxy-L-mannose) is a naturally occurring deoxy sugar, making it an inexpensive and readily available starting material from the chiral pool.[5] Its unique stereochemistry provides a distinct scaffold for synthetic chemists. However, the presence of multiple hydroxyl groups with similar reactivity necessitates a carefully orchestrated synthetic plan. The primary challenge lies in differentiating these hydroxyls to achieve regioselective protection and functionalization, a common theme in carbohydrate chemistry.[6][7]

Strategic Imperatives: The Protecting Group Strategy

A successful synthesis of a selectively functionalized carbohydrate derivative is fundamentally dependent on the protecting group strategy employed.[8] The choice of protecting groups dictates not only which positions are available for reaction but also influences the reactivity of the entire molecule.[7] For the synthesis of 4-O-Benzyl-L-rhamnal, the strategy must allow for:

-

Temporary protection of the C2 and C3 hydroxyls.

-

Installation of a stable, "permanent" benzyl ether at the C4 position.

-

Sequential manipulations at the anomeric center to facilitate glycal formation.

This guide details a pathway that leverages a combination of cyclic acetals, benzyl ethers, and acyl groups to achieve this differentiation with high fidelity.[9][10]

Overall Synthetic Scheme

The multi-step synthesis is designed for maximal control and scalability, proceeding from L-rhamnose through key protected intermediates to the final glycal product.

Sources

- 1. Glycal - Wikipedia [en.wikipedia.org]

- 2. Creating glycoside diversity through stereoselective carboboration of glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. periodicos.ufms.br [periodicos.ufms.br]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. catalogue.leidenuniv.nl [catalogue.leidenuniv.nl]

- 9. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Spectroscopic Data for 4-O-Benzyl-L-rhamnal: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 4-O-Benzyl-L-rhamnal (CAS No. 117249-16-8), a key intermediate in synthetic carbohydrate chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to 4-O-Benzyl-L-rhamnal

4-O-Benzyl-L-rhamnal, also known as 4-O-Benzyl-6-deoxy-L-glucal or 1,5-anhydro-4-O-benzyl-2,6-dideoxy-L-arabino-hex-1-enitol, is a versatile building block in organic synthesis. Its unique structure, featuring a glycal double bond and a benzyl ether protecting group, makes it a valuable precursor for the synthesis of various biologically active compounds, including oligosaccharides, glycosides, and natural product analogues. Accurate structural elucidation through spectroscopic methods is paramount to ensure the purity and identity of this intermediate, which is critical for the success of subsequent synthetic steps.

This guide will delve into the expected and observed spectroscopic data for 4-O-Benzyl-L-rhamnal, providing a comprehensive analysis of its NMR, IR, and MS characteristics.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the molecular structure of 4-O-Benzyl-L-rhamnal is presented below with the standard atom numbering scheme.

Caption: Molecular structure of 4-O-Benzyl-L-rhamnal with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The expected chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

Experimental Data:

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | 145.4 |

| C2 | 98.9 |

| C3 | 70.2 |

| C4 | 75.1 |

| C5 | 74.9 |

| C6 | 17.6 |

| Bn-CH₂ | 71.1 |

| Bn-C (ipso) | 138.2 |

| Bn-C (ortho) | 128.4 |

| Bn-C (meta) | 127.8 |

| Bn-C (para) | 127.9 |

Interpretation:

-

Olefinic Carbons (C1 and C2): The downfield signals at 145.4 ppm and 98.9 ppm are characteristic of the sp² hybridized carbons of the glycal double bond. C1 is further downfield due to its attachment to the ring oxygen.

-

Oxygenated Carbons (C3, C4, C5, and Bn-CH₂): The signals in the range of 70-75 ppm correspond to the sp³ carbons directly attached to oxygen atoms. The benzylic methylene carbon (Bn-CH₂) also appears in this region.

-

Aromatic Carbons: The signals between 127 ppm and 139 ppm are characteristic of the aromatic carbons of the benzyl group. The ipso-carbon (attached to the ether oxygen) is the most downfield of this group.

-

Methyl Carbon (C6): The upfield signal at 17.6 ppm is characteristic of the methyl group at the C5 position.

¹H NMR Spectroscopy

While a specific experimental ¹H NMR spectrum for 4-O-Benzyl-L-rhamnal was not found in the reviewed literature, a predicted spectrum can be inferred based on the analysis of closely related structures. The expected chemical shifts, multiplicities, and coupling constants provide a detailed picture of the proton environment.

Predicted Data and Interpretation:

| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Interpretation |

| H1 | ~6.4 | dd | J₁,₂ ≈ 6.0, J₁,₃ ≈ 1.5 | Olefinic proton on C1, coupled to H2 and showing a small allylic coupling to H3. |

| H2 | ~4.7 | dd | J₂,₁ ≈ 6.0, J₂,₃ ≈ 4.0 | Olefinic proton on C2, coupled to H1 and H3. |

| H3 | ~4.2 | m | - | Proton on C3, coupled to H2, H4, and H1 (allylic). |

| H4 | ~3.8 | t | J₄,₃ ≈ J₄,₅ ≈ 9.0 | Proton on C4, coupled to H3 and H5. |

| H5 | ~4.0 | dq | J₅,₄ ≈ 9.0, J₅,₆ ≈ 6.0 | Proton on C5, coupled to H4 and the methyl protons at C6. |

| H6 (CH₃) | ~1.3 | d | J₆,₅ ≈ 6.0 | Methyl protons at C6, coupled to H5. |

| Bn-CH₂ | ~4.6 and ~4.9 | ABq | J ≈ 12.0 | Diastereotopic benzylic protons appearing as an AB quartet. |

| Bn-Ar-H | ~7.2-7.4 | m | - | Aromatic protons of the benzyl group. |

Causality behind Predicted Shifts and Couplings:

-

The chemical shifts of the olefinic protons (H1 and H2) are in the characteristic downfield region for vinyl ethers.

-

The protons on the chiral centers of the pyranose ring (H3, H4, H5) exhibit complex splitting patterns due to vicinal coupling with their neighbors. The magnitude of the coupling constants is dependent on the dihedral angles between the coupled protons, which in turn is determined by the conformation of the pyranose ring.

-

The benzylic protons are diastereotopic due to the chirality of the molecule and are therefore expected to appear as a pair of doublets (an AB quartet).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | C-H (aromatic and vinylic) | Stretching |

| ~3000-2850 | C-H (aliphatic) | Stretching |

| ~1645 | C=C (glycal) | Stretching |

| ~1600, ~1495, ~1450 | C=C (aromatic) | Stretching |

| ~1100-1000 | C-O (ether) | Stretching |

| ~740 and ~700 | C-H (aromatic) | Out-of-plane bending (monosubstituted) |

Interpretation:

The IR spectrum is expected to be dominated by strong C-O stretching bands from the ether linkages. The presence of the glycal double bond would be confirmed by a medium intensity C=C stretching absorption around 1645 cm⁻¹. The aromatic ring of the benzyl group would give rise to characteristic C=C stretching bands and C-H out-of-plane bending absorptions. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of 4-O-Benzyl-L-rhamnal (Molecular Weight: 220.27 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would likely be dominated by the loss of the benzyl group and rearrangements within the pyranose ring.

Key Expected Fragments:

| m/z | Proposed Fragment |

| 220 | [M]⁺ (Molecular Ion) |

| 129 | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 91 | [C₇H₇]⁺ (Benzyl or tropylium cation) |

Fragmentation Workflow:

Caption: Proposed key fragmentation pathways for 4-O-Benzyl-L-rhamnal in EI-MS.

Interpretation:

The most prominent fragmentation pathway is expected to be the cleavage of the benzylic C-O bond. This can lead to two key fragments: the ion resulting from the loss of a benzyl radical from the molecular ion (m/z 129), and the highly stable benzyl or tropylium cation (m/z 91), which is often the base peak in the mass spectra of benzyl-containing compounds. Other fragments resulting from rearrangements and cleavages of the sugar ring are also possible but are expected to be of lower intensity.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-O-Benzyl-L-rhamnal in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40-300.

Conclusion

This technical guide has provided a comprehensive overview of the expected and available spectroscopic data for 4-O-Benzyl-L-rhamnal. The provided ¹³C NMR data, along with the predicted ¹H NMR, IR, and MS data, serve as a valuable reference for the structural verification of this important synthetic intermediate. A thorough understanding of its spectroscopic characteristics is essential for ensuring the quality and success of research and development endeavors in carbohydrate chemistry and drug discovery.

References

- While specific literature providing a complete set of spectra for 4-O-Benzyl-L-rhamnal was not identified during the search, the interpretation and predictions in this guide are based on fundamental principles of spectroscopy and data from closely related compounds found in various chemical databases and scientific publications. For general spectroscopic principles, please refer to standard organic chemistry and spectroscopy textbooks.

An In-Depth Technical Guide to the Role of the Benzyl Protecting Group in L-Rhamnal Chemistry

Abstract

L-rhamnal, a deoxy sugar derivative of L-rhamnose, is a versatile chiral building block in modern organic synthesis, pivotal for the construction of complex oligosaccharides, natural products, and pharmaceuticals.[1][2][3][] Its synthetic utility is profoundly influenced by the strategic use of protecting groups to modulate the reactivity of its multiple hydroxyl moieties. This technical guide provides an in-depth analysis of the benzyl (Bn) ether as a "permanent" protecting group in L-rhamnal chemistry. We will explore the causality behind its selection, its influence on conformational stability and stereochemical outcomes in key reactions such as the Ferrier rearrangement, and provide field-proven protocols for its introduction and cleavage. This document is intended for researchers, chemists, and drug development professionals seeking to leverage benzyl-protected L-rhamnal as a strategic intermediate.

The Strategic Imperative for Protecting Groups in Carbohydrate Chemistry

Carbohydrates like L-rhamnal are polyhydroxylated compounds, presenting a significant synthetic challenge due to the similar reactivity of their multiple hydroxyl groups.[5][6] Direct, regioselective modification is often impossible. Protecting groups serve as temporary masks for these functional groups, allowing chemists to direct reactions to specific sites.[7][8]

The choice of a protecting group is a critical strategic decision, governed by several factors:

-

Stability: It must be robust enough to withstand a range of subsequent reaction conditions.

-

Orthogonality: It should be possible to remove it selectively without cleaving other protecting groups.

-

Influence on Reactivity: It can directly or indirectly participate in reactions, affecting stereochemical outcomes.[7][8][9]

-

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple.

The benzyl ether is a cornerstone protecting group in this field, prized for its stability under both acidic and basic conditions, distinguishing it from acid-labile groups like silyl ethers or base-labile acyl groups.[10][11]

The Benzyl Group: A Non-Participating Workhorse

In the context of L-rhamnal, the hydroxyl groups at the C-2, C-3, and C-4 positions must be managed. Benzyl ethers are frequently employed for this purpose, typically introduced under Williamson ether synthesis conditions.

Causality of Reagent Choice: The standard protocol involves a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the hydroxyls, forming highly nucleophilic alkoxides. These then readily displace a halide from a benzylating agent, most commonly benzyl bromide (BnBr).[10][12] The use of an aprotic polar solvent like N,N-Dimethylformamide (DMF) ensures the solubility of the carbohydrate and facilitates the SN2 reaction.

Experimental Protocol: Per-benzylation of a Rhamnal Precursor

This protocol describes a general procedure for the exhaustive benzylation of the hydroxyl groups on a pyranoside ring, which is the precursor to L-rhamnal.

Materials:

-

Starting Rhamnopyranoside (e.g., Benzyl α-L-rhamnopyranoside)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Benzyl Bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium Iodide (TBAI), catalytic (optional)

-

Methanol, Dichloromethane (DCM), Saturated aq. NH4Cl, Brine, Water

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add a calculated amount of NaH (typically 1.5 equivalents per hydroxyl group) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

-

Suspension: Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous DMF.

-

Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Dissolve the starting rhamnopyranoside in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.[10] Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxides.[10]

-

Benzylation: Add a catalytic amount of TBAI (optional, but can accelerate the reaction). Add BnBr (1.3-1.5 equivalents per hydroxyl group) dropwise via the dropping funnel, maintaining the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until bubbling stops.

-

Work-up: Dilute the mixture with water and extract with DCM (3x). Combine the organic layers, wash with saturated aq. NH4Cl, then brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the per-benzylated product.

The Role of Benzyl Groups in the Ferrier Rearrangement

The Ferrier rearrangement is a powerful C-C and C-O bond-forming reaction, characteristic of glycals like L-rhamnal. It involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, leading to the formation of a 2,3-unsaturated glycoside. The protecting groups on the glycal play a decisive role in the reaction's outcome.

Unlike acyl groups (e.g., acetyl, benzoyl) at the C-3 position, which can act as participating groups leading to dioxolenium ion intermediates, the C3-OBn group is non-participating.[13] This has a profound impact on the reaction mechanism.

Mechanism with Benzyl Protection:

-

Activation: A Lewis acid (e.g., SnCl4, BF3·OEt2) coordinates to the C-3 benzyloxy group.

-

Intermediate Formation: The C3-OBn group is eliminated, generating a key allyloxycarbenium ion intermediate.[13][14] The positive charge is delocalized across C-1, C-2, and the ring oxygen.

-

Nucleophilic Attack: The nucleophile (e.g., an alcohol, thiol) attacks the anomeric carbon (C-1) from the α-face, driven by stereoelectronic effects. This high α-stereoselectivity is a hallmark of the reaction.[13][15]

The presence of benzyl groups ensures this pathway proceeds without interference, providing reliable access to α-2,3-unsaturated glycosides.[14] Per-benzylated glycals, however, may yield byproducts under certain conditions.[14]

Visualization: Ferrier Rearrangement Mechanism

Caption: Mechanism of the Ferrier rearrangement on benzyl-protected L-rhamnal.

Deprotection: Liberating the Hydroxyls

The removal of benzyl groups is most commonly achieved via catalytic hydrogenation, which cleaves the C-O bond to release the free hydroxyl and toluene as a byproduct.[12][16]

Catalytic Transfer Hydrogenation (CTH)

While classical hydrogenation using H2 gas and a palladium catalyst is effective, Catalytic Transfer Hydrogenation (CTH) offers a safer and more convenient alternative.[17][18] CTH avoids the need for high-pressure hydrogen gas by generating hydrogen in situ from a donor molecule.[17][19]

Causality of CTH: A hydrogen donor (e.g., formic acid, ammonium formate, 2-propanol) transfers hydrogen to the catalyst surface (typically Palladium on Carbon, Pd/C).[16][17][20] The activated hydrogen on the palladium surface then reductively cleaves the benzyl ether. This method is often fast, efficient, and proceeds under mild, neutral conditions.[11][16]

Experimental Protocol: Debenzylation via CTH

Materials:

-

Benzyl-protected L-rhamnal derivative

-

Palladium on Carbon (10% Pd/C)

-

Ammonium Formate (HCOONH4) or Formic Acid (HCOOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

Step-by-Step Methodology:

-

Dissolution: Dissolve the benzyl-protected sugar in methanol or a suitable solvent mixture in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate). Caution: Pd/C can be pyrophoric; handle in an inert atmosphere or add to the solvent carefully.

-

Hydrogen Donor Addition: Add the hydrogen donor. If using ammonium formate, add it in portions (typically 5-10 equivalents). The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is usually complete within 30 minutes to a few hours.[21]

-

Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

-

Concentration: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by recrystallization or silica gel chromatography if necessary.

Data Presentation: Comparison of Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H2 (gas), Pd/C | RT, 1-50 atm | Clean, high yield | Requires specialized pressure equipment; flammable H2 gas |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C, HCOONH4 or HCOOH | Reflux, atmospheric pressure | Operationally simple, safe, fast, mild conditions[11][17] | Can be sensitive to catalyst poisoning; formic acid may require large amounts of catalyst[11][16] |

| Birch Reduction | Na, liq. NH3 | -78 °C | Effective for stubborn debenzylations | Harsh conditions, not compatible with many functional groups |

| Oxidative Cleavage | DDQ, O3 | Varies | Orthogonal to hydrogenation-sensitive groups (e.g., alkynes) | Can be substrate-dependent, may require further steps[16][22] |

Overall Synthetic Workflow

The strategic application of benzyl protecting groups enables a clear and efficient synthetic pathway from a simple L-rhamnose precursor to complex glycosides.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 5. growingscience.com [growingscience.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Benzyl Ethers [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. researchgate.net [researchgate.net]

- 22. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

Stability of 4-O-Benzyl-L-rhamnal under acidic/basic conditions

Introduction: The Critical Role of 4-O-Benzyl-L-rhamnal in Modern Glycochemistry

4-O-Benzyl-L-rhamnal is a pivotal intermediate in the synthesis of complex oligosaccharides and glycoconjugates, which are at the forefront of drug discovery and development. As a protected L-rhamnal derivative, it serves as a versatile glycosyl donor for the introduction of the L-rhamnose moiety, a sugar component found in numerous biologically active natural products, including antibiotics and anticancer agents. The stability of this building block under various reaction conditions is paramount to ensure the efficiency, reproducibility, and overall success of a synthetic campaign. This guide provides a comprehensive technical overview of the stability of 4-O-Benzyl-L-rhamnal under both acidic and basic conditions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

I. Understanding the Inherent Chemical Nature of 4-O-Benzyl-L-rhamnal

To appreciate its stability profile, it is essential to recognize the key structural features of 4-O-Benzyl-L-rhamnal: the glycal double bond and the benzyl ether protecting group. The endocyclic enol ether system of the glycal is susceptible to electrophilic addition and hydrolysis, particularly under acidic conditions. The benzyl ether at the C4 position is a robust protecting group, generally stable to a wide range of reagents, but can be cleaved under strongly acidic or hydrogenolytic conditions.[1]

II. Stability Under Acidic Conditions: Mechanisms and Mitigation

The primary concern for 4-O-Benzyl-L-rhamnal in an acidic environment is the hydrolysis of the glycal moiety. This process is initiated by the protonation of the enol ether oxygen, followed by the addition of water to form a hemiacetal, which can then open to an unsaturated hydroxy aldehyde.

Mechanism of Acid-Catalyzed Hydrolysis

The generally accepted mechanism for the acid-catalyzed hydrolysis of a glycal proceeds as follows:

-

Protonation of the Enol Ether: The oxygen of the pyranose ring is protonated, activating the double bond towards nucleophilic attack.

-

Nucleophilic Attack by Water: A water molecule attacks the anomeric carbon (C1), leading to the formation of a hemiacetal intermediate.

-

Ring Opening: The hemiacetal can then undergo ring-opening to yield an α,β-unsaturated hydroxy aldehyde.

Additionally, under strongly acidic conditions, the benzyl ether protecting group is susceptible to cleavage.[2][3] This reaction typically proceeds through protonation of the ether oxygen, followed by either an SN1 or SN2 mechanism, depending on the specific acid and reaction conditions, to yield the deprotected alcohol and benzyl carbocation or benzyl halide.[4]

Caption: Potential degradation pathways of 4-O-Benzyl-L-rhamnal under acidic conditions.

Experimental Protocol: Acidic Stability Assessment

This protocol outlines a forced degradation study to evaluate the stability of 4-O-Benzyl-L-rhamnal in acidic conditions.

Materials:

-

4-O-Benzyl-L-rhamnal

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

-

HPLC system with UV detector

-

pH meter

-

Thermostatically controlled water bath or oven

Procedure:

-

Sample Preparation: Prepare a stock solution of 4-O-Benzyl-L-rhamnal in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Pipette 1 mL of the stock solution into three separate vials.

-

To the first vial, add 1 mL of 0.1 M HCl.

-

To the second vial, add 1 mL of 1 M HCl.

-

To the third vial (control), add 1 mL of purified water.

-

-

Incubation: Incubate all vials at a controlled temperature (e.g., 40°C or 60°C) for predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: At each time point, withdraw an aliquot from each vial and immediately neutralize it with an equivalent volume of the corresponding strength NaOH solution.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. The aromatic benzyl group allows for sensitive UV detection.[5][6]

-

Data Evaluation: Calculate the percentage of remaining 4-O-Benzyl-L-rhamnal and identify the formation of any degradation products.

III. Stability Under Basic Conditions: A Landscape of Potential Reactions

Under basic conditions, 4-O-Benzyl-L-rhamnal is generally more stable than in acidic media, particularly with respect to the glycal moiety. The benzyl ether protecting group is also highly resistant to basic conditions.[1] However, two potential degradation pathways should be considered: elimination and epimerization.

Potential Degradation Pathways

-

Elimination Reactions: While less common for this specific structure, strong bases could potentially promote elimination reactions, especially at elevated temperatures. This would involve the abstraction of a proton and the departure of a leaving group to form a new double bond.

-

Epimerization: Prolonged exposure to basic conditions could potentially lead to epimerization at stereocenters adjacent to the double bond, although this is generally a slower process for protected sugars.

Caption: Theoretical degradation pathways of 4-O-Benzyl-L-rhamnal under basic conditions.

Experimental Protocol: Basic Stability Assessment

This protocol is designed to assess the stability of 4-O-Benzyl-L-rhamnal under basic conditions through a forced degradation study.

Materials:

-

4-O-Benzyl-L-rhamnal

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions for neutralization

-

HPLC system with UV detector

-

pH meter

-

Thermostatically controlled water bath or oven

Procedure:

-

Sample Preparation: Prepare a stock solution of 4-O-Benzyl-L-rhamnal in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Pipette 1 mL of the stock solution into three separate vials.

-

To the first vial, add 1 mL of 0.1 M NaOH.

-

To the second vial, add 1 mL of 1 M NaOH.

-

To the third vial (control), add 1 mL of purified water.

-

-

Incubation: Incubate all vials at a controlled temperature (e.g., 40°C or 60°C) for predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: At each time point, withdraw an aliquot from each vial and immediately neutralize it with an equivalent volume of the corresponding strength HCl solution.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. For the detection of potential epimers, which may not be well-resolved by standard HPLC, chiral chromatography or NMR spectroscopy can be employed.[7][8]

-

Data Evaluation: Quantify the remaining 4-O-Benzyl-L-rhamnal and monitor for the appearance of new peaks that could correspond to degradation products.

IV. Data Presentation: A Comparative Summary of Stability

The following table summarizes the expected stability of 4-O-Benzyl-L-rhamnal under various conditions, based on general principles of carbohydrate and protecting group chemistry. It is crucial to note that these are qualitative predictions, and quantitative data should be generated through the experimental protocols described above.

| Condition | Reagent/Parameter | Expected Stability | Primary Degradation Pathway |

| Acidic | 0.1 M HCl, 40°C | Moderate | Slow hydrolysis of the glycal |

| 1 M HCl, 60°C | Low | Rapid hydrolysis of the glycal and potential cleavage of the benzyl ether | |

| Basic | 0.1 M NaOH, 40°C | High | Negligible degradation expected |

| 1 M NaOH, 60°C | Moderate to High | Potential for slow elimination or epimerization | |

| Oxidative | 3% H₂O₂, RT | High | Generally stable |

| Photolytic | UV light | High | Generally stable |

| Thermal | 80°C | High | Generally stable in solid form |

V. Analytical Methodologies for Stability Monitoring

A robust, stability-indicating analytical method is the cornerstone of any reliable stability study. For 4-O-Benzyl-L-rhamnal, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is highly suitable due to the presence of the chromophoric benzyl group.[9][10]

Workflow for Stability-Indicating Method Development

Caption: Workflow for the development of a stability-indicating HPLC method.

VI. Conclusion and Best Practices

4-O-Benzyl-L-rhamnal exhibits good stability under a range of conditions, making it a reliable building block in oligosaccharide synthesis. However, it is susceptible to degradation under strongly acidic conditions, primarily through hydrolysis of the glycal moiety. While generally stable to basic conditions, the potential for elimination or epimerization at elevated temperatures should not be disregarded.

For optimal results in synthetic applications, it is recommended to:

-

Avoid prolonged exposure to strong acids.

-

Use mild acidic conditions for reactions involving this intermediate and monitor the reaction progress closely.

-

Employ neutral or mildly basic conditions whenever possible.

-

Conduct a preliminary stability assessment under planned reaction conditions if there are any concerns.

By understanding the stability profile of 4-O-Benzyl-L-rhamnal and employing the appropriate analytical tools to monitor its integrity, researchers can enhance the efficiency and success of their synthetic endeavors in the exciting field of glycochemistry.

VII. References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

-

Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Protecting Groups in Synthesis of Monosaccharides' Derivatives. ResearchGate. Available at: [Link]

-

Design and synthesis of benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

-

NMR of carbohydrates. Nuclear Magnetic Resonance. Wiley Online Library. Available at: [Link]

-

Deoxy sugars – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Available at: [Link]

-

Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC. Available at: [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. Available at: [Link]

-

Design and synthesis of benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives as antimicrobial agents. Growing Science. Available at: [Link]

-

Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

-

Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Hindawi. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. ResearchGate. Available at: [Link]

-

NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]

-

Stability Study Protocol. Egyptian Drug Authority. Available at: [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

-

13C NMR spectra of reactants and products for epimerization and... ResearchGate. Available at: [Link]

-

Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

-

A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges. National Institutes of Health. Available at: [Link]

-

Acid epimerization of 20-keto pregnane glycosides is determined by 2D-NMR spectroscopy. ARKIVOC. Available at: [Link]

-

The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. IKEV. Available at: [Link]

-

benzyl ether cleavage. YouTube. Available at: [Link]

-

Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION, IN SILICO OPTIMIZATION, AND CONFORMATIONAL STUDIES OF METHYL 4-O-PIVALOYL-α- L-RHAMNOPYRANOSIDES. Malaysian Journal of Science. Available at: [Link]

-

Glycosidation using fluoride donor. GlycoPODv2. NCBI Bookshelf. Available at: [Link]

-

1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy). Organic Syntheses. Available at: [Link]

-

Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

-

Stability Testing and CLSI EP25-A. Westgard QC. Available at: [Link]

-

Synthesis of glycosyl fluoride donor. GlycoPODv2. NCBI Bookshelf. Available at: [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Acid epimerization of 20-keto pregnane glycosides is determined by 2D-NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

Physical properties of 4-O-Benzyl-L-rhamnal (melting point, solubility)

An In-Depth Technical Guide to the Physical Properties of 4-O-Benzyl-L-rhamnal

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of 4-O-Benzyl-L-rhamnal, a critical intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

Introduction: The Significance of 4-O-Benzyl-L-rhamnal

4-O-Benzyl-L-rhamnal is a protected derivative of L-rhamnal, a glycal derived from the deoxy sugar L-rhamnose. The strategic placement of a benzyl ether at the C4 position serves a crucial role in multi-step syntheses. This protecting group is stable under a wide range of reaction conditions, yet can be selectively removed, making 4-O-Benzyl-L-rhamnal a versatile building block for the synthesis of complex oligosaccharides, natural products, and pharmacologically active molecules.[1][2] Understanding its physical properties is paramount for its proper handling, storage, and application in synthetic protocols.

The benzyl group not only protects the C4 hydroxyl but also significantly influences the molecule's overall physical characteristics, such as its melting point and solubility, which are critical parameters for designing reaction conditions, purification strategies, and analytical methods.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-O-Benzyl-L-rhamnal are summarized below. This data is essential for calculating molar equivalents, predicting reactivity, and ensuring safe handling.

| Property | Value | Source |

| Chemical Name | 4-O-Benzyl-L-rhamnal | [3] |

| Synonyms | (2S,3R,4S)-3-(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran-4-ol, 4-O-Benzyl-6-deoxy-L-glucal | [3] |

| CAS Number | 117249-16-8 | [3] |

| Molecular Formula | C₁₃H₁₆O₃ | [3] |

| Molecular Weight | 220.27 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 111-113 °C | [3] |

In-Depth Analysis of Physical Properties

Melting Point: A Key Indicator of Purity

The melting point of a solid crystalline compound is a robust indicator of its purity. For 4-O-Benzyl-L-rhamnal, the literature and supplier data consistently report a melting point in the range of 111-113 °C .[3]

The relatively high melting point for a molecule of this size can be attributed to several structural features:

-

Crystalline Lattice Formation: The defined stereochemistry of the pyranoid ring and the presence of both hydrogen bond donor (-OH) and acceptor (ether oxygens) functionalities facilitate the formation of a stable and ordered crystalline lattice.

-

Intermolecular Forces: The key intermolecular forces at play are hydrogen bonding from the C3-hydroxyl group and dipole-dipole interactions. The benzyl group, while largely nonpolar, contributes to van der Waals forces and can participate in π-stacking interactions, further stabilizing the crystal structure.

A melting point below 111 °C or a broad melting range (greater than 2 °C) typically indicates the presence of impurities, such as residual solvents from purification or unreacted starting materials. Therefore, an accurate melting point determination is a critical quality control step after synthesis.

This protocol outlines a standard method for verifying the melting point of a synthesized batch of 4-O-Benzyl-L-rhamnal.

Objective: To determine the melting point range of a sample of 4-O-Benzyl-L-rhamnal.

Materials:

-

4-O-Benzyl-L-rhamnal sample

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

-

Sample Preparation: Ensure the 4-O-Benzyl-L-rhamnal sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the sealed end. Invert the tube and tap the sealed end gently on a hard surface to ensure the sample is tightly packed.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Initial Run): Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to quickly find an approximate melting range.

-

Accurate Determination: For a precise measurement, use a new sample and set the apparatus to heat rapidly to about 15-20 °C below the approximate melting point found in the initial run. Then, reduce the heating rate to 1-2 °C/min.

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the upper end of the melting range).

-

-

Validation: The observed range should fall within the expected 111-113 °C for a pure sample.

Workflow Diagram: Melting Point Determination

Caption: A standard workflow for the accurate determination of a compound's melting point.

Solubility Profile: Guiding Solvent Selection

A definitive, quantitative solubility value for 4-O-Benzyl-L-rhamnal is not widely published. However, its solubility can be reliably predicted based on its chemical structure and inferred from solvents used in its synthesis and in reactions of similar protected carbohydrates.

The solubility of 4-O-Benzyl-L-rhamnal is governed by the principle of "like dissolves like." Its structure contains both polar and non-polar regions:

-

Non-Polar Character: The large, hydrophobic benzyl group (C₆H₅CH₂-) and the pyranoid ring backbone dominate the molecule's character, making it readily soluble in a range of common organic solvents.

-

Polar Character: The free hydroxyl group at the C3 position provides a polar site capable of hydrogen bonding, which can influence its solubility in more polar environments.

Based on this structure and common laboratory practice, the following solubility profile can be expected:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform (CHCl₃) | High | Excellent for dissolving non-polar to moderately polar organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether functionality is compatible with the pyranose ring and benzyl ether. |

| Esters | Ethyl acetate (EtOAc) | High | A common solvent for chromatography and extraction of moderately polar compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The benzyl group promotes solubility in aromatic solvents. |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Moderate to High | Capable of dissolving a wide range of organic compounds. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | The hydroxyl group aids solubility, but the large non-polar region may limit it compared to smaller, more polar molecules. |

| Non-Polar Hydrocarbons | Hexanes, Pentane | Low | The polarity from the hydroxyl and ether oxygens is too high for significant solubility in purely non-polar aliphatic solvents. Often used as an anti-solvent for crystallization. |

| Water | H₂O | Very Low / Insoluble | The large hydrophobic benzyl group makes the molecule immiscible with water. |

The predicted solubility is validated by examining published synthetic procedures. For example, the deprotection of related silyl-protected rhamnals to yield hydroxylated intermediates often uses tetrabutylammonium fluoride in tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) , confirming the compound's solubility in these solvents.[3] Similarly, purification is frequently achieved via column chromatography using solvent systems like ethyl acetate/hexanes , which relies on differential solubility.

Logical Relationship Diagram: Structure to Solubility

Sources

A Technical Guide to the Synthesis of 4-O-Benzyl-L-rhamnal: A Key Intermediate in Glycoscience

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-O-Benzyl-L-rhamnal, a crucial building block in the fields of medicinal chemistry and drug development. The strategic placement of the benzyl group at the C-4 position of L-rhamnal allows for intricate molecular manipulations, making it a valuable precursor for the synthesis of complex glycoconjugates, natural products, and their analogues. This document will delve into the logical framework behind the synthetic strategy, detailed experimental protocols, and the critical considerations for ensuring a successful and reproducible outcome.

The Strategic Importance of 4-O-Benzyl-L-rhamnal